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Introduction
Bilastine is a second-generation antihistamine that selectively inhibits the H1 receptor. As with

any active pharmaceutical ingredient (API), the identification, quantification, and control of

impurities are critical to ensure its quality, safety, and efficacy. This document provides a

comprehensive overview of the analytical methods for the determination of Bilastine and its

related impurities, including process-related impurities and degradation products. The protocols

and data presented herein are compiled from various scientific publications and are intended to

serve as a valuable resource for researchers and professionals in the field of pharmaceutical

analysis and drug development. Adherence to regulatory guidelines, such as those from the

International Council for Harmonisation (ICH), is essential throughout the method development

and validation process.[1][2][3][4]

Regulatory Framework for Impurity Control
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and

qualification of impurities in new drug substances.[3][4][5] The thresholds for these actions are

determined by the maximum daily dose of the drug. For Bilastine, with a typical daily dose of 20

mg, the following thresholds apply:

Reporting Threshold: 0.05%

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15291705?utm_src=pdf-interest
https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2020-13-6-57.html
https://www.tandfonline.com/doi/abs/10.1080/22297928.2021.1930155
https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
https://jpionline.org/storage/2011/02/IntJPharmInvestigation-14-2-299.pdf
https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
https://jpionline.org/storage/2011/02/IntJPharmInvestigation-14-2-299.pdf
https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identification Threshold: 0.10%

Qualification Threshold: 0.15% or 1.0 mg total daily intake, whichever is lower.

It is crucial to develop analytical methods with sufficient sensitivity to detect and quantify

impurities at or below these levels.

Analytical Methodologies for Bilastine and its
Impurities
Several analytical techniques have been reported for the analysis of Bilastine and its impurities,

with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid

Chromatography (UPLC) being the most common. These methods are often coupled with mass

spectrometry (MS) for the identification and structural elucidation of unknown impurities.[2][6][7]

[8]

Method 1: Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)
This method is suitable for the routine quality control of Bilastine in bulk drug and

pharmaceutical formulations.

Experimental Protocol:

1. Instrumentation:

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Data acquisition and processing software.

2. Chromatographic Conditions:

Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[1]

Mobile Phase: A mixture of formic acid and methanol in a 50:50 (v/v) ratio.[1]

Flow Rate: 0.8 mL/min.[1]
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Detection Wavelength: 282 nm.[1]

Injection Volume: 20 µL.

Column Temperature: Ambient.

3. Preparation of Solutions:

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Bilastine reference

standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC

grade methanol.[1]

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the

mobile phase to obtain concentrations ranging from 5-100 µg/mL.[1]

Sample Solution: For a 20 mg tablet, accurately weigh and powder the tablets. Transfer an

amount of powder equivalent to 10 mg of Bilastine into a 10 mL volumetric flask, dissolve in

methanol with sonication, and filter.[9]

Quantitative Data Summary:

Parameter Result Reference

Linearity Range 5-100 µg/mL [1]

Correlation Coefficient (r²) 0.9999 [1]

Limit of Detection (LOD) 0.08931 µg/mL [1]

Limit of Quantification (LOQ) 0.27063 µg/mL [1]

Retention Time (Bilastine) ~2.17 min [1]

Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate Bilastine from its degradation products, making it suitable

for stability studies.

Experimental Protocol:
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1. Instrumentation:

HPLC with a PDA detector.

2. Chromatographic Conditions:

Column: Octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm).[9]

Mobile Phase: Methanol:Acetonitrile (90:10 v/v).[9]

Flow Rate: 1.0 mL/min.[9]

Detection Wavelength: 280 nm.[9]

Injection Volume: 20 µL.

Column Temperature: Ambient.

3. Preparation of Solutions:

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Bilastine and dissolve in 100 mL of

methanol.[9]

Working Standard Solutions: Prepare dilutions from the stock solution in the mobile phase to

achieve concentrations from 20-120 µg/mL.[9]

Quantitative Data Summary:

Parameter Result Reference

Linearity Range 20-120 µg/mL [9]

Correlation Coefficient (r²) 0.9997 [9]

Limit of Detection (LOD) 0.1352 µg/mL [9]

Limit of Quantification (LOQ) 0.4098 µg/mL [9]

Retention Time (Bilastine) ~3.48 min [9]

Accuracy (% Recovery) 98.8% - 99.7% [9]
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Method 3: UPLC-MS/MS for Impurity Identification and
Characterization
This advanced method is employed for the structural elucidation of unknown impurities and

degradation products.

Experimental Protocol:

1. Instrumentation:

UPLC system coupled with a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions:

Column: Acquity UPLC CSH Phenyl-hexyl (150 mm × 2.1 mm, 1.7 µm) or equivalent.

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.05% TFA in Acetonitrile.

Gradient Elution: A suitable gradient program to ensure the separation of all impurities.

Flow Rate: 0.10 mL/min.

Detection: UV at 275 nm and MS detection.

3. Preparation of Solutions:

Solutions are prepared similarly to HPLC methods, ensuring compatibility with MS detection

(e.g., using volatile mobile phase additives).

Data Presentation: The data from UPLC-MS/MS studies are typically presented as mass

spectra and fragmentation patterns, which are used to propose the structures of the impurities.

[2][6]
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Forced degradation studies are essential to establish the intrinsic stability of a drug substance

and to develop stability-indicating analytical methods.[1] Bilastine has been subjected to

various stress conditions as per ICH guidelines.

Protocol for Forced Degradation:

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at 60°C for 30 minutes.

Neutralize with 0.1 N NaOH before analysis.[1]

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at 60°C for 30 minutes.

Neutralize with 0.1 N HCl before analysis.

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide and heat at 60°C

for 30 minutes.[1]

Thermal Degradation: Heat the solid drug or drug solution at a high temperature (e.g., 105°C

for 12 hours).

Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., for 2 days).

Summary of Bilastine Degradation:

Stress Condition Degradation Observed Reference

Acid Hydrolysis
Marginal to moderate

degradation
[1][9]

Base Hydrolysis Stable to marginal degradation [1][9]

Oxidative Degradation Significant degradation [1][9][10]

Thermal Degradation Marginal degradation [1][9]

Photolytic Degradation

Stable to significant

degradation depending on

conditions

[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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